4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a bromo-thienyl moiety, a furyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 5-(2-furyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the bromo group can produce a wide range of substituted derivatives .
Scientific Research Applications
4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets. The bromo-thienyl and furyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The triazole ring is known for its ability to coordinate with metal ions, which can further influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-{[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-{[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of a bromo-thienyl group with a furyl and triazole moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7BrN4OS2 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7BrN4OS2/c12-7-4-8(19-6-7)5-13-16-10(14-15-11(16)18)9-2-1-3-17-9/h1-6H,(H,15,18)/b13-5+ |
InChI Key |
SKLFIRIVXJYTKD-WLRTZDKTSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CS3)Br |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC(=CS3)Br |
Origin of Product |
United States |
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